molecular formula C10H11F2NO2 B13033551 (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

Cat. No.: B13033551
M. Wt: 215.20 g/mol
InChI Key: WAAULDXYXPJAKD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative characterized by the presence of a difluoromethyl group attached to the phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid typically involves the introduction of the difluoromethyl group into the aromatic ring. One common method is the transition-metal-catalyzed difluoromethylation of aromatic compounds. This process can be achieved using various difluoromethylation reagents and catalysts, such as copper or palladium complexes . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of the target protein and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is unique due to its chiral nature and the presence of both an amino acid moiety and a difluoromethyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug design .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)/t8-/m1/s1

InChI Key

WAAULDXYXPJAKD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.